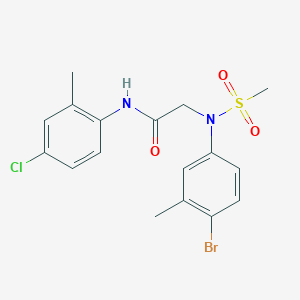![molecular formula C23H16F2O4 B3611596 7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3611596.png)
7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one
Descripción general
Descripción
7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as DBCO-MO, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one is based on its ability to react with azide-containing molecules through a copper-free click chemistry reaction. This reaction involves the formation of a stable triazole linkage between this compound and the azide-containing molecule. The reaction is highly specific and efficient, allowing for the labeling of biomolecules with high precision.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific and efficient probe for labeling biomolecules, making it a valuable tool for bioconjugation studies. It is also stable and easy to handle, with a long shelf life. However, this compound has some limitations. It requires the use of azide-containing molecules for labeling, which may limit its applicability in certain studies. Additionally, the click chemistry reaction between this compound and azide-containing molecules requires a certain pH range and temperature, which may affect the efficiency of the reaction.
Direcciones Futuras
There are several future directions for the use of 7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one in scientific research. One potential application is in the development of imaging agents for diagnostic purposes. This compound could be conjugated with imaging agents such as fluorophores or radionuclides to create highly specific and efficient imaging probes. Another potential application is in the development of drug delivery systems. This compound could be conjugated with drugs to create targeted drug delivery systems that could improve the efficacy and reduce the side effects of drugs. Additionally, the use of this compound could be expanded to other fields such as materials science and nanotechnology.
Aplicaciones Científicas De Investigación
7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of its main applications is in the field of bioconjugation, where it is used as a reactive probe for labeling biomolecules such as proteins, nucleic acids, and carbohydrates. This compound reacts with azide-containing molecules through a copper-free click chemistry reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making this compound a valuable tool for bioconjugation studies.
Propiedades
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2O4/c1-27-18-7-3-14(4-8-18)20-10-15-5-9-19(12-22(15)29-23(20)26)28-13-16-2-6-17(24)11-21(16)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGYKWHXYLSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3611516.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3611518.png)
![ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzoate](/img/structure/B3611531.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3611537.png)
![N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3611541.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3611548.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B3611583.png)
![N-cyclohexyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3611600.png)

![4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3611613.png)

![N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611626.png)
![N-(2-methoxyphenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3611629.png)